molecular formula C20H21Cl2NO6 B5476827 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid

Cat. No.: B5476827
M. Wt: 442.3 g/mol
InChI Key: LEKMHOQSVDNYDQ-UHFFFAOYSA-N
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Description

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of dichlorophenyl and dimethoxy groups, which contribute to its unique chemical properties.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2.C2H2O4/c1-22-16-8-12-6-7-21(11-14(12)9-17(16)23-2)10-13-4-3-5-15(19)18(13)20;3-1(4)2(5)6/h3-5,8-9H,6-7,10-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKMHOQSVDNYDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=C(C(=CC=C3)Cl)Cl)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichlorobenzyl chloride with 6,7-dimethoxy-1-tetralone in the presence of a base, followed by cyclization to form the isoquinoline ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinolines and quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the substituents present on the isoquinoline ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2,3-dichlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline lies in its specific combination of dichlorophenyl and dimethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

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